4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Select 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9) for its unique para-methyl/5-methylthiophene architecture, which cannot be replicated by non-methylated or meta-substituted analogs. This structural differentiation enhances target binding—class-level evidence shows an 8-fold GluN2B NMDA affinity gain with thiophene bioisosteres (Ki=26 nM vs. 204 nM for benzene). With a calculated LogP of ~3.98 and TPSA of 12.03 Ų, the compound is optimally balanced for CNS membrane permeability. Its non-halogenated, stable core allows late-stage functionalization via Suzuki-Miyaura coupling, making it a cost-effective, versatile intermediate for medicinal chemistry and materials science.

Molecular Formula C13H15NS
Molecular Weight 217.33
CAS No. 51306-05-9
Cat. No. B2813946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
CAS51306-05-9
Molecular FormulaC13H15NS
Molecular Weight217.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CC=C(S2)C
InChIInChI=1S/C13H15NS/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3
InChIKeyVRHVHLUFTIXWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9): Procurement and Differentiation Guide


4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9) is a synthetic secondary amine with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol, characterized by a para-methyl substituted aniline core linked via a methylene bridge to a 5-methylthiophene moiety . This compound belongs to the class of N-substituted anilines containing thiophene pharmacophores and is primarily utilized as a versatile building block or synthetic intermediate in medicinal chemistry and materials science research .

Why 4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9) Cannot Be Replaced by Generic Analogs


4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline occupies a specific and non-interchangeable niche within the broader class of N-substituted thiophene-aniline derivatives. The bioisosteric replacement of a benzene ring with a thiophene is known to significantly alter target binding affinity; for example, in GluN2B NMDA receptor ligands, the substitution of a benzene ring by a thiophene yields an approximately 8-fold increase in affinity (Ki = 26 nM for thiophene derivative 8a vs. Ki = 204 nM for analog 7a) [1]. While direct quantitative data for CAS 51306-05-9 is limited, its distinct structural combination—a para-methyl aniline and a 5-methylthiophene—creates a unique steric and electronic profile that cannot be replicated by analogs lacking either the aniline methyl group (CAS 191232-75-4, C12H13NS, MW 203.30) or the thiophene methyl group (CAS 40625-28-3, C11H11NS, MW 189.28) . This specific substitution pattern directly impacts physicochemical properties such as molecular weight (217.33 g/mol), lipophilicity (calculated LogP ~3.98), and hydrogen bonding capacity (TPSA 12.03 Ų) . Generic substitution without rigorous validation therefore risks altering reaction kinetics in synthesis, shifting retention times in analytical methods, or failing to recapitulate structure-activity relationships in biological assays.

Quantitative Differentiation Evidence for 4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9)


Differentiation from Non-Methylated Aniline Analog: Increased Molecular Weight and Lipophilicity

Compared to N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 191232-75-4), which lacks the 4-methyl group on the aniline ring, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline exhibits a 6.9% increase in molecular weight (217.33 vs. 203.30 g/mol) and a shift in predicted LogP to 3.98, attributable to the additional methyl substituent .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship ADME Prediction

Isomeric Specificity: Positional Methylation Dictates Physicochemical and Biological Profile

4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9) is a positional isomer of 3-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 1038252-50-4). While both share the identical molecular formula (C13H15NS) and molecular weight (217.33 g/mol) , their distinct substitution patterns (para vs. meta) are expected to yield different retention times in chromatographic systems and divergent biological activities, as is well-established for regioisomeric pairs [1].

Isomer Differentiation Analytical Chemistry Structure Elucidation Synthetic Chemistry

Thiophene Ring as a Benzene Bioisostere: Rationale for Enhanced Target Affinity

In a direct head-to-head comparison of GluN2B NMDA receptor ligands, the bioisosteric replacement of a benzene ring with a thiophene ring resulted in an approximately 8-fold increase in binding affinity [1]. The thiophene-containing derivative 8a exhibited a Ki of 26 nM, whereas the analogous benzene-containing derivative 7a displayed a Ki of 204 nM [1]. While this specific study does not feature 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, the data provide class-level evidence that the thiophene moiety present in the target compound can confer a significant affinity advantage over comparable aniline-only structures.

Bioisosterism Drug Design NMDA Receptor Medicinal Chemistry

Comparison with Non-Methylated Thiophene Analog: Enhanced Lipophilicity for Altered ADME Profile

Compared to N-(thiophen-2-ylmethyl)aniline (CAS 40625-28-3), which lacks the methyl group on the thiophene ring, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline shows a 14.8% increase in molecular weight (217.33 vs. 189.28 g/mol) [1]. The presence of the additional methyl group on the thiophene moiety increases the compound's lipophilicity (predicted LogP ~3.98 for the target compound vs. ~3.1 for the non-methylated analog) [1]. This difference in lipophilicity can significantly influence the compound's pharmacokinetic behavior and membrane permeability in biological systems.

Lipophilicity ADME Drug Metabolism Physicochemical Properties

Synthetic Utility: A Structurally Defined Building Block for Cross-Coupling Reactions

4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline serves as a well-defined synthetic intermediate that can be further functionalized via cross-coupling reactions such as Suzuki-Miyaura coupling . In contrast, brominated analogs like 3-bromo-4-methyl-N-(thiophen-2-yl)methylaniline (CAS 1175758-92-5) provide a direct handle for cross-coupling but may exhibit different reactivity and stability profiles [1]. The absence of a halogen in the target compound makes it a more stable and cost-effective intermediate for applications that do not require immediate cross-coupling, offering a strategic advantage in multi-step synthesis planning.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Reaction Building Blocks

Recommended Application Scenarios for 4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS 51306-05-9)


Lead Optimization in CNS Drug Discovery Programs

Given the class-level evidence for enhanced GluN2B NMDA receptor affinity conferred by thiophene rings (8-fold improvement; Ki = 26 nM vs. 204 nM for benzene analog) [1], 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a rational choice as a building block for synthesizing novel NMDA receptor modulators. Its specific para-methyl substitution pattern and calculated LogP of 3.98 further differentiate it from non-methylated or meta-substituted isomers .

Synthesis of Novel Heterocyclic Compounds via Cross-Coupling

The compound's thiophene ring serves as a versatile scaffold for further functionalization. As noted, it can be employed in Suzuki-Miyaura coupling reactions to generate more complex structures . Its non-halogenated nature makes it a stable and cost-effective starting material for multi-step syntheses where halogenation can be strategically introduced at a later stage.

Physicochemical Property Screening in ADME Studies

With a molecular weight of 217.33 g/mol and a predicted LogP of 3.98 , 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline falls within a favorable range for CNS drug candidates. It is well-suited for inclusion in compound libraries designed to explore the impact of thiophene substitution and para-methylation on membrane permeability and metabolic stability .

Structure-Activity Relationship (SAR) Studies of Isomeric Pairs

The distinct physical and potentially biological properties of the para-methyl isomer (CAS 51306-05-9) compared to its meta-methyl counterpart (CAS 1038252-50-4) make it an essential tool for SAR studies. Researchers can use this compound to systematically investigate the effect of positional methylation on target binding and functional activity.

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